2-Piperidinonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

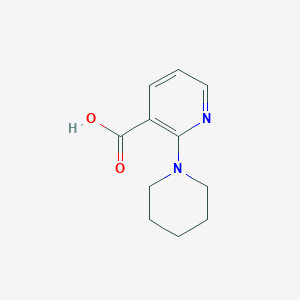

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZJJMDTAFCBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383310 | |

| Record name | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78253-61-9 | |

| Record name | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Piperidinonicotinic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Piperidinonicotinic Acid and its Isomer, Pipecolic Acid

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of compounds related to the term "this compound." It is important to note that this name is ambiguous and can be interpreted as two distinct chemical structures: 2-(piperidin-1-yl)nicotinic acid and piperidine-2-carboxylic acid (commonly known as pipecolic acid). This guide will address both compounds in separate sections to provide a thorough resource for researchers, scientists, and drug development professionals.

Part 1: 2-(Piperidin-1-yl)nicotinic Acid

2-(Piperidin-1-yl)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where a piperidine ring is attached to the 2-position of the pyridine ring.

Synthesis

The synthesis of 2-(piperidin-1-yl)nicotinic acid can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2-chloronicotinic acid with piperidine. In this reaction, the piperidine acts as a nucleophile, displacing the chlorine atom on the pyridine ring. This reaction is analogous to the synthesis of other 2-amino-nicotinic acid derivatives[1]. The starting material, 2-chloronicotinic acid, can be synthesized from nicotinic acid by oxidation to its N-oxide, followed by chlorination[2][3].

Experimental Protocols

Synthesis of 2-(Piperidin-1-yl)nicotinic acid from 2-Chloronicotinic Acid

-

Materials:

-

2-Chloronicotinic acid

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.

-

Add piperidine (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.

-

Filter the precipitate and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

-

Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.

-

Characterization

Table 1: Chemical Identifiers and Expected Characterization Data for 2-(Piperidin-1-yl)nicotinic Acid

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Expected to be a solid at room temperature |

| ¹H NMR | Expected signals for the pyridine ring protons, the piperidine ring protons, and a carboxylic acid proton. |

| ¹³C NMR | Expected signals for the carbons of the pyridine and piperidine rings, and a carboxyl carbon. |

| FTIR (cm⁻¹) | Expected characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-N, and aromatic C-H stretching. |

| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to [M+H]⁺ at approximately 207.11. |

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of 2-(piperidin-1-yl)nicotinic acid.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 2-(piperidin-1-yl)nicotinic acid are not well-documented, derivatives of nicotinic acid are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties[4][5]. Piperidine-containing compounds are also of significant interest in medicinal chemistry due to their diverse pharmacological activities[6]. Further research is needed to elucidate the specific biological roles and mechanisms of action of 2-(piperidin-1-yl)nicotinic acid.

Part 2: Piperidine-2-carboxylic Acid (Pipecolic Acid)

Pipecolic acid is a non-proteinogenic amino acid that is a cyclic analog of lysine. It exists as two enantiomers, L-pipecolic acid and D-pipecolic acid, with the L-isomer being the most common in biological systems.

Synthesis

Pipecolic acid can be synthesized through various methods, including both biosynthetic and chemical routes.

-

Biosynthesis: In biological systems, L-pipecolic acid is primarily synthesized from L-lysine through a cyclodeamination reaction catalyzed by the enzyme lysine cyclodeaminase[7].

-

Chemical Synthesis: Several chemical synthesis strategies have been developed. One common approach involves the resolution of racemic DL-pipecolic acid using chiral resolving agents like tartaric acid[8]. Another method starts from 2-picolinic acid, which is hydrogenated to racemic pipecolic acid and then resolved[9]. Enantioselective syntheses have also been reported, often starting from chiral precursors[10][11].

Experimental Protocols

Resolution of DL-Pipecolic Acid using L-Tartaric Acid[8]

-

Materials:

-

DL-Pipecolic acid

-

L-Tartaric acid

-

95% Ethanol

-

Water

-

-

Procedure:

-

In a suitable flask, prepare a solution of 95% ethanol and water (e.g., 3000 mL ethanol to 200 mL water).

-

Heat the solvent mixture to approximately 80 °C.

-

Add DL-pipecolic acid (e.g., 200 g) followed by L-tartaric acid (e.g., 244 g) to the hot solvent.

-

Stir the mixture at 80 °C for about an hour until a clear solution is obtained.

-

Allow the solution to cool and stand at room temperature (around 25 °C) for 48 hours to allow for the precipitation of the L-pipecolic acid-L-tartrate salt.

-

Filter the solid precipitate. The filtrate contains the D-pipecolic acid.

-

The L-pipecolic acid can be liberated from its tartrate salt by treatment with a suitable base and subsequent purification.

-

Characterization

Pipecolic acid is a well-characterized compound. Its physical and spectroscopic data are readily available.

Table 2: Chemical and Physical Properties of Pipecolic Acid

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 272 °C (decomposes) |

Table 3: Spectroscopic Data for DL-Pipecolic Acid[12]

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (in D₂O) | 3.57 (H-2), 3.20 (H-6eq), 2.21 (H-6ax), 1.73-1.76 (H-3, H-4, H-5) |

| ¹³C NMR (in D₂O) | 177.37 (C=O), 61.70 (C-2), 46.37 (C-6), 29.22 (C-4), 24.52 (C-3), 24.26 (C-5) |

Table 4: FTIR Data for Pipecolic Acid

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 | O-H and N-H stretching (broad) |

| ~2940, 2860 | C-H stretching |

| ~1630 | C=O stretching (asymmetric) |

| ~1400 | C=O stretching (symmetric) |

Synthesis Workflow

Caption: A general workflow for the chemical synthesis of pipecolic acid.

Biological Activity and Signaling Pathways

Pipecolic acid, particularly the L-isomer, is a crucial signaling molecule in plant immunity, specifically in a process called Systemic Acquired Resistance (SAR)[13][14][15]. SAR is an inducible defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant.

The pipecolic acid signaling pathway in plants is complex and interconnected with other defense signaling pathways, primarily involving salicylic acid (SA)[13]. Upon pathogen infection, pipecolic acid levels increase in both local and systemic tissues[14]. It functions upstream of several key signaling components, including nitric oxide (NO) and reactive oxygen species (ROS)[16]. This pathway ultimately leads to the activation of defense genes and the establishment of SAR. In mammals, pipecolic acid is a metabolite of lysine and has been recognized as a weak inhibitory neurotransmitter and a GABA agonist[14].

Caption: Simplified signaling pathway of pipecolic acid in plant SAR.[13][16]

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a pipecolic acid biosynthesis pathway required for systemic acquired resistance - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 8. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 9. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. bmse000237 DL-Pipecolic Acid at BMRB [bmrb.io]

- 13. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pipecolic acid confers systemic immunity by regulating free radicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Piperidinonicotinic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

2-Piperidinonicotinic acid, also known as 2-(Piperidin-1-yl)pyridine-3-carboxylic acid, is a heterocyclic compound with the chemical formula C₁₁H₁₄N₂O₂.[1][2] It possesses a molecular weight of 206.24 g/mol .[2] The structure features a nicotinic acid core where the hydrogen at the 2-position is substituted with a piperidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78253-61-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Melting Point | 102-104 °C | [1] |

| IUPAC Name | 2-(piperidin-1-yl)pyridine-3-carboxylic acid | [2] |

| Synonyms | This compound, 2-(Piperidin-1-yl)nicotinic acid, 1-(3-Carboxypyridin-2-yl)piperidine | [1] |

Synthesis

A likely synthetic pathway to this compound involves a nucleophilic aromatic substitution reaction. This approach would utilize a 2-halonicotinic acid derivative, such as 2-chloronicotinic acid, as the starting material, which is commercially available. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.

The synthesis can be envisioned in a two-step process if starting from the acid, or a single step if starting from the corresponding ester. The general workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on analogous syntheses of similar compounds.

Step 1: Esterification of 2-Chloronicotinic Acid (Optional, but recommended for improved solubility and reactivity)

-

To a solution of 2-chloronicotinic acid in a suitable alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid) or a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 2-chloronicotinate ester.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve the 2-chloronicotinate ester in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add an excess of piperidine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-piperidinonicotinate ester.

Step 3: Hydrolysis

-

Dissolve the crude 2-piperidinonicotinate ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (3H, likely in the range of δ 7.0-8.5 ppm). - Protons on the piperidine ring adjacent to the nitrogen (4H, likely in the range of δ 3.0-3.5 ppm). - Other protons of the piperidine ring (6H, likely in the range of δ 1.5-2.0 ppm). - A broad singlet for the carboxylic acid proton (1H, likely > δ 10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (likely in the range of δ 165-175 ppm). - Aromatic carbons of the pyridine ring (5 carbons, likely in the range of δ 120-160 ppm). - Carbons of the piperidine ring (5 carbons, likely in the range of δ 20-55 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹). - C-N stretching vibrations (approx. 1250-1350 cm⁻¹). - Aromatic C=C and C=N stretching vibrations (approx. 1400-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (206.24 g/mol ). - Fragmentation patterns corresponding to the loss of the carboxyl group, and cleavage of the piperidine ring. |

Potential Biological Activity and Applications

The biological profile of this compound has not been extensively reported. However, the presence of both the nicotinic acid and piperidine scaffolds suggests several potential areas for investigation.

-

Nicotinic Acid Derivatives: Nicotinic acid (Vitamin B3) and its derivatives are known to have various biological activities, including lipid-lowering effects and acting as ligands for nicotinic acid receptors. Some derivatives have shown antimicrobial and anti-inflammatory properties.

-

Piperidine Derivatives: The piperidine ring is a common motif in many pharmaceuticals and natural products, exhibiting a wide range of biological activities, including CNS, cardiovascular, and antimicrobial effects.

Given these precedents, this compound could be a valuable starting point for the development of novel compounds with potential therapeutic applications. A logical workflow for investigating its potential is outlined below.

Caption: Hypothetical drug discovery workflow for this compound.

Conclusion

This compound is a readily accessible compound with a chemical structure that holds promise for applications in drug discovery and materials science. This guide has provided a summary of its known chemical properties and a detailed, plausible protocol for its synthesis. While a full experimental characterization is pending, the predicted spectroscopic data offers a baseline for future analytical work. The exploration of the biological activities of this molecule and its derivatives represents a fertile ground for future research endeavors.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Piperidinonicotinic Acid

Disclaimer: As of the latest literature review, publicly available, experimentally-derived ¹H and ¹³C NMR data for 2-Piperidinonicotinic acid could not be located. The following guide is a predictive analysis based on established nuclear magnetic resonance (NMR) principles and spectral data of analogous chemical structures, namely piperidine and nicotinic acid derivatives. This document is intended to serve as a reference for researchers, scientists, and drug development professionals in anticipating the spectral characteristics of this compound.

Predicted NMR Data Presentation

The chemical structure of this compound, with atom numbering for NMR assignment purposes, is shown below:

(Note: This is a simplified 2D representation. The piperidine ring exists in a chair conformation.)

Based on the analysis of its constituent functional groups—a piperidine ring attached at the 2-position of a nicotinic acid core—the following ¹H and ¹³C NMR chemical shifts are predicted. These predictions are for a standard deuterated solvent such as DMSO-d₆, which can solubilize the compound and avoid the exchange of the carboxylic acid proton.

1.1 Predicted ¹H NMR Data

The predicted proton NMR data is summarized in Table 1. The piperidino group, being an electron-donating substituent, is expected to cause an upfield shift (shielding) of the pyridine ring protons, particularly at the ortho (C6) and para (C4) positions, relative to unsubstituted nicotinic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 8.0 - 8.2 | dd | JH4-H5 ≈ 7-8, JH4-H6 ≈ 2-3 |

| H5 | 7.2 - 7.4 | dd | JH5-H4 ≈ 7-8, JH5-H6 ≈ 4-5 |

| H6 | 8.5 - 8.7 | dd | JH6-H5 ≈ 4-5, JH6-H4 ≈ 2-3 |

| H2', H6' (axial) | 2.9 - 3.2 | m | - |

| H2', H6' (equat.) | 3.3 - 3.6 | m | - |

| H3', H5' | 1.6 - 1.8 | m | - |

| H4' | 1.5 - 1.7 | m | - |

| COOH | 12.0 - 14.0 | br s | - |

dd = doublet of doublets, m = multiplet, br s = broad singlet

1.2 Predicted ¹³C NMR Data

The predicted carbon-13 NMR data is presented in Table 2. The spectrum is expected to be proton-decoupled, resulting in singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 157 - 162 |

| C3 | 128 - 132 |

| C4 | 139 - 143 |

| C5 | 120 - 124 |

| C6 | 151 - 155 |

| COOH | 166 - 170 |

| C2', C6' | 48 - 53 |

| C3', C5' | 25 - 29 |

| C4' | 23 - 27 |

General Experimental Protocol for NMR Data Acquisition

The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Given the polar nature of the carboxylic acid and the pyridine nitrogen, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are strong candidates. For observing the carboxylic acid proton, DMSO-d₆ is preferred.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[1]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer: Transfer the clear solution to a 5 mm NMR tube, ensuring the final solution height is approximately 4-5 cm.[1]

2.2 Spectrometer Setup and Data Acquisition These steps are typically performed using the spectrometer's control software.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise ratio.

2.3 ¹H NMR Spectrum Acquisition

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm, centered around 6-8 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

2.4 ¹³C NMR Spectrum Acquisition

-

Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to single peaks for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds. A longer delay may be needed for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, leading to longer experiment times.

-

2.5 Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phasing: Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualization of a General Workflow

Since no specific signaling pathways for this compound were identified, the following diagram illustrates a general logical workflow for the synthesis and characterization of a novel chemical entity such as this. This process is fundamental in drug discovery and materials science.

Caption: General workflow for the synthesis and structural characterization of a novel organic compound.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 2-Piperidinonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry and infrared (IR) spectroscopy characteristics of 2-Piperidinonicotinic acid. Due to the limited availability of specific experimental data for this compound, this guide synthesizes predicted spectral features based on the known behavior of its constituent functional groups: a piperidine ring and a nicotinic acid moiety. This document also outlines comprehensive experimental protocols for acquiring such data and includes workflow and fragmentation diagrams to aid in structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from mass spectrometry and IR spectroscopy for this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value | Interpretation |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| [M+H]⁺ (ESI-MS) | m/z 207.11 | Protonated molecular ion, expected in positive ion mode Electrospray Ionization. |

| Key Fragment Ion 1 | m/z 162 | Loss of the carboxyl group (-COOH, 45 Da).[1] |

| Key Fragment Ion 2 | m/z 122 | Alpha-cleavage with loss of the piperidine ring. |

| Key Fragment Ion 3 | m/z 84 | Fragmentation of the piperidine ring.[2] |

Table 2: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3300-2500 | Carboxylic Acid O-H | Stretch | Very broad band, indicative of hydrogen bonding.[3][4][5] |

| 3000-2850 | C-H (Aliphatic) | Stretch | Medium to strong absorptions from the piperidine ring. |

| ~1710 | Carboxylic Acid C=O | Stretch | Strong, sharp absorption, potentially lowered by conjugation.[3][4][5] |

| 1600-1450 | Aromatic C=C & C=N | Stretch | Multiple medium to strong bands from the pyridine ring. |

| 1320-1210 | Carboxylic Acid C-O | Stretch | Medium intensity band.[4] |

| Below 900 | Aromatic C-H | Bend (Out-of-plane) | Bands indicative of the substitution pattern on the pyridine ring. |

Experimental Protocols

Detailed methodologies for conducting mass spectrometry and IR spectroscopy for a solid organic compound like this compound are provided below.

Mass Spectrometry Protocol (LC-MS/MS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent system, such as a mixture of methanol and water, to a final concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL using the mobile phase as the diluent.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2]

-

Scan Mode: Full scan from m/z 50-500 for initial analysis, followed by product ion scans of the [M+H]⁺ precursor ion.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-40 eV to generate a fragmentation pattern.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizations

The following diagrams illustrate the analytical workflow and a predicted fragmentation pathway for this compound.

Caption: Analytical workflow for this compound.

Caption: Predicted fragmentation of this compound.

References

An In-depth Technical Guide to 2-Piperidinonicotinic Acid: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Piperidinonicotinic acid, a heterocyclic compound incorporating both a piperidine and a pyridinecarboxylic acid moiety, serves as a valuable building block in medicinal and agrochemical research. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of piperidine and nicotinic acid chemistry. This technical guide consolidates the available information on its synthesis, chemical properties, and potential applications, providing a foundational resource for researchers in the field.

Historical Background and Context

The discovery of this compound is not attributed to a single researcher or a landmark publication. Instead, its development is understood as a logical progression in the exploration of nicotinic acid and piperidine derivatives. Nicotinic acid (Vitamin B3) and its derivatives have long been recognized for their significant biological activities. Similarly, the piperidine ring is a common scaffold in a vast array of pharmaceuticals and natural products. The combination of these two pharmacophores in this compound created a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability and CAS Registry Number, 78253-61-9, indicate its use in synthetic chemistry for some time, primarily as an intermediate in the creation of more complex molecules.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its application in chemical synthesis, providing insights into its solubility, stability, and reactivity.

| Property | Value | Reference |

| CAS Number | 78253-61-9 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point | 102-104 °C | [1] |

| Synonyms | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid, 2-Piperidin-1-ylnicotinic acid | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in a standalone publication. However, based on established organic chemistry principles and published methods for analogous compounds, two primary synthetic routes are plausible.

Method 1: Nucleophilic Aromatic Substitution

This approach involves the reaction of a suitable 2-halonicotinic acid derivative with piperidine. A common starting material for this type of reaction is 2-chloronicotinic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Add an excess of piperidine (typically 2-3 equivalents) to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the hydrogen chloride formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate (piperidine hydrochloride) forms, it can be removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram 1: Synthesis via Nucleophilic Aromatic Substitution

Method 2: Hydrogenation of a Pyridine Precursor

This method involves the catalytic hydrogenation of a precursor where the piperidine ring is already attached to the pyridine ring, but the pyridine ring is in a more oxidized state. A more direct, though less commonly cited approach for this specific molecule, would be the hydrogenation of 2-aminopyridine followed by reaction with a suitable five-carbon electrophile and subsequent oxidation. A more plausible route starts from 2-pyridinecarboxylic acid, which can be converted to 2-piperidinocarboxylic acid (pipecolic acid) via hydrogenation, followed by N-arylation. However, a more direct synthesis starts with the hydrogenation of 2-pyridine carboxylic acid to 2-piperidinecarboxylic acid, which is a known process.

A patent describes a general method for the preparation of piperidinecarboxylic acids by the hydrogenation of the corresponding pyridinecarboxylic acids using a palladium-carbon catalyst.

Experimental Protocol (for the analogous hydrogenation of 2-pyridinecarboxylic acid):

-

Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), place 2-pyridinecarboxylic acid, water, and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 3-4 atm). Heat the mixture to a specified temperature and stir for several hours.

-

Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

-

Purification: Filter the reaction mixture to remove the palladium catalyst. The aqueous solution can be concentrated under reduced pressure, and the product can be precipitated by the addition of a suitable organic solvent like methanol. The resulting solid is then collected by filtration.

Diagram 2: Analogous Synthesis via Catalytic Hydrogenation

Applications in Research and Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for various applications.

-

Pharmaceutical Industry: It serves as a key intermediate in the development of new drug candidates. The unique combination of the piperidine and nicotinic acid scaffolds allows for the creation of diverse chemical libraries for screening against various biological targets. Derivatives of nicotinic acid are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.

-

Agrochemical Industry: This compound is also employed in the synthesis of novel agrochemicals. The structural motifs present in this compound can be found in molecules designed to have herbicidal or pesticidal activity.

-

Organic Chemistry Research: In an academic setting, it is used in the study of organic reactions and the development of new synthetic methodologies. Its structure and reactivity provide a useful model for exploring chemical transformations.

Conclusion

While the specific historical discovery of this compound remains elusive, its importance as a synthetic intermediate is clear. The plausible synthetic routes, based on well-established chemical reactions, provide a reliable means for its preparation. The physicochemical data and known applications underscore its value to the scientific community, particularly in the fields of medicinal and agrochemical research. This guide provides a consolidated resource for professionals seeking to utilize this compound in their research and development endeavors.

References

2-Piperidinonicotinic Acid (CAS: 78253-61-9): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Piperidinonicotinic acid, with CAS number 78253-61-9, is a heterocyclic compound incorporating both a piperidine and a pyridinecarboxylic acid moiety. This document provides a summary of the currently available technical information for this compound. It is important to note that, despite its availability as a research chemical, in-depth studies on its biological activity, mechanism of action, and detailed experimental protocols are not extensively reported in publicly accessible scientific literature. This guide, therefore, collates the existing physicochemical data and provides a general context based on its structural components.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases. Experimental values for properties such as boiling point and solubility are not consistently available, with some values being computationally predicted.

| Property | Value | Source(s) |

| CAS Number | 78253-61-9 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [5][6][7] |

| Molecular Weight | 206.24 g/mol | [2][8] |

| IUPAC Name | 2-(piperidin-1-yl)pyridine-3-carboxylic acid | [7] |

| Synonyms | This compound, 2-(Piperidin-1-yl)nicotinic acid | [7] |

| Appearance | Pale yellow solid | |

| Melting Point | 102-104 °C | |

| Boiling Point | ~392.1 °C at 760 mmHg (Predicted) | |

| Purity | Typically ≥97% | [5] |

| InChI Key | YNZJJMDTAFCBGO-UHFFFAOYSA-N | [5] |

Computed Molecular Descriptors

Computationally derived properties provide insights into the molecule's potential behavior in biological systems. These values are calculated using various predictive models.

| Descriptor | Value | Source(s) |

| XLogP3-AA | 1.7 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 2 | [7] |

| Topological Polar Surface Area | 53.4 Ų | [7] |

| Heavy Atom Count | 15 | [7] |

| Formal Charge | 0 | [7] |

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Synthesis

Logical Workflow for a Potential Synthesis

Below is a conceptual workflow for a possible synthesis of this compound. This is a theoretical pathway and has not been experimentally verified from available literature.

References

- 1. parchem.com [parchem.com]

- 2. 78253-61-9 | CAS DataBase [m.chemicalbook.com]

- 3. keyorganics.net [keyorganics.net]

- 4. CAS:78253-61-9, 2-哌啶-1-基烟酸-毕得医药 [bidepharm.com]

- 5. 2-Piperidin-1-ylnicotinic acid | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - 78253-61-9 (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

- 7. 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | C11H14N2O2 | CID 2794673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97 | 78253-61-9 [chemicalbook.com]

Potential Biological Activities of 2-Piperidinonicotinic Acid: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: This document provides a prospective analysis of the potential biological activities of 2-piperidinonicotinic acid based on the known pharmacology of its core chemical moieties, nicotinic acid and piperidine, and related derivatives. As of the date of this publication, there is a notable scarcity of direct experimental data for this compound in publicly available scientific literature. Therefore, the activities and mechanisms described herein are largely hypothetical and intended to guide future research and development efforts.

Introduction

This compound is a heterocyclic compound that incorporates the structural features of both nicotinic acid (a form of vitamin B3) and a piperidine ring. This unique combination suggests a potential for diverse pharmacological activities, leveraging the known biological roles of both parent structures. Nicotinic acid and its derivatives are known to exhibit a range of biological effects, including lipid-lowering, anti-inflammatory, and vasorelaxant properties.[1][2][3][4][5] The piperidine moiety is a common scaffold in many biologically active compounds and pharmaceuticals, contributing to properties such as central nervous system activity and antimicrobial effects. This whitepaper will explore the theoretical biological activities of this compound, supported by data from structurally related compounds, and propose experimental approaches for its pharmacological evaluation.

Synthesis of this compound and Related Derivatives

The synthesis of this compound and its derivatives can be approached through several synthetic routes, typically involving the modification of the pyridine ring of nicotinic acid or its precursors. One common method involves the nucleophilic substitution of a leaving group (such as a halogen) at the 2-position of the pyridine ring with piperidine. For instance, starting from 2-chloronicotinic acid, a reaction with piperidine can yield the desired this compound.

A generalized synthetic workflow for such a reaction is depicted below.

Figure 1: Generalized synthetic workflow for this compound.

Potential Biological Activities and Pharmacological Targets

Based on the structure-activity relationships of nicotinic acid and piperidine derivatives, this compound may exhibit a range of biological activities. These are explored in the following sections.

Anti-inflammatory and Analgesic Activity

Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[6][7][8] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.

Hypothesized Mechanism of Action: this compound may act as a COX inhibitor. The piperidine ring could influence the binding affinity and selectivity for COX-1 versus COX-2.

Below is a diagram illustrating the general COX pathway and the potential point of intervention for a hypothetical COX inhibitor.

Figure 2: Potential inhibition of the COX pathway by this compound.

Antimicrobial Activity

Numerous derivatives of nicotinic acid have demonstrated antimicrobial activity against a range of pathogens.[9][10][11][12] The mode of action can vary, but often involves the disruption of microbial cell wall synthesis, DNA replication, or metabolic pathways. Piperidine-containing compounds have also been noted for their antibacterial and antifungal properties.

Hypothesized Activity: this compound could possess antimicrobial properties. The lipophilicity and basicity of the piperidine moiety may facilitate its entry into microbial cells and interaction with intracellular targets.

The table below summarizes the antimicrobial activity of some nicotinic acid derivatives to provide a reference for potential efficacy.

| Compound Class | Organism | Activity (MIC) | Reference |

| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis | 1.95–15.62 µg/mL | [9] |

| Acylhydrazones of Nicotinic Acid | Staphylococcus aureus (MRSA) | 7.81 µg/mL | [9] |

| 1,3,4-Oxadiazoline derivatives | Bacillus subtilis | 7.81 µg/mL | [9] |

| 2-Pyridone-3-carboxylic acids | Staphylococcus aureus | Not specified (excellent activity) | [12] |

Vasorelaxant and Cardiovascular Effects

Nicotinic acid is a well-known vasodilator.[1][2][4] Some of its derivatives have also been shown to induce vasorelaxation, often through endothelium-dependent mechanisms involving nitric oxide (NO) and prostacyclin.

Hypothesized Mechanism of Action: this compound may exhibit vasorelaxant properties by stimulating the production of NO from endothelial cells, leading to the relaxation of vascular smooth muscle.

The following diagram illustrates the proposed signaling pathway for endothelium-dependent vasorelaxation.

Figure 3: Hypothesized pathway for vasorelaxation.

Enzyme Inhibition

Pyridine carboxylic acid isomers and their derivatives are known to act as enzyme inhibitors for a variety of targets.[13][14] In silico studies on related compounds suggest potential for kinase inhibition and interaction with G-protein coupled receptors (GPCRs).[15]

Hypothesized Targets: Based on its structural similarity to nicotinic acid, this compound could potentially interact with the nicotinic acid receptor (GPR109A). Furthermore, the piperidine ring could confer affinity for other receptors or enzymes.

Proposed Experimental Protocols for Evaluation

To validate the potential biological activities of this compound, a systematic experimental approach is required.

In Vitro Anti-inflammatory Assays

-

COX Inhibition Assay: The inhibitory activity of this compound against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits. The IC50 values would be calculated to quantify its potency and selectivity.

-

Cytokine Release Assay: The effect on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) using ELISA.

Antimicrobial Susceptibility Testing

-

Broth Microdilution Method: The minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be determined using the broth microdilution method according to CLSI guidelines.

Ex Vivo Vasorelaxation Studies

-

Organ Bath Experiments: The vasorelaxant effect can be evaluated using isolated aortic rings from rats pre-contracted with phenylephrine. The involvement of the endothelium and NO pathway can be investigated by using endothelium-denuded rings and in the presence of an eNOS inhibitor like L-NAME.

In Silico and In Vitro Target Identification

-

Molecular Docking: Computational docking studies can be performed to predict the binding affinity of this compound to the crystal structures of potential targets like COX-2 and GPR109A.

-

Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity of the compound for a panel of receptors, including GPR109A.

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

Figure 4: Proposed workflow for biological evaluation.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a promising starting point for the development of novel therapeutic agents. Its potential anti-inflammatory, antimicrobial, and cardiovascular activities warrant further investigation. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this compound. Future research should focus on the synthesis and in-depth pharmacological characterization of this compound and its analogues to elucidate their therapeutic potential and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing its biological activity and drug-like properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Piperidinonicotinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-piperidinonicotinic acid derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Concepts and Synthesis

Derivatives of this compound, which feature a piperidine ring attached to the 2-position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold, represent a class of compounds with significant therapeutic potential. The synthesis of these molecules typically involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring with piperidine or its derivatives. A common precursor for this synthesis is 2-chloronicotinic acid.

The core structure can be further modified to generate a diverse library of analogs. These modifications can include substitutions on the piperidine ring, alterations to the carboxylic acid group (e.g., esterification, amidation), and the introduction of various functional groups on the pyridine ring. Such structural diversification allows for the fine-tuning of the pharmacological properties of these compounds.

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity is largely dependent on the nature of the chemical substitutions on the core scaffold.

Anticancer Activity

Several studies have demonstrated the cytotoxic potential of piperidine-containing compounds against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of critical cellular pathways and the induction of apoptosis. For instance, certain piperidine derivatives have been shown to inhibit carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression.

Antimicrobial Activity

Analogs of this compound, particularly those incorporating acylhydrazone and 1,3,4-oxadiazoline moieties, have exhibited promising activity against a spectrum of bacterial and fungal pathogens. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Modulation of Intracellular Calcium Signaling

A key mechanism of action for nicotinic acid derivatives involves the modulation of intracellular calcium (Ca²⁺) signaling pathways. Evidence suggests that these compounds can function as analogs of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent second messenger that mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes.

This NAADP-mediated Ca²⁺ release is facilitated by the activation of two-pore channels (TPCs) located on the membrane of these acidic organelles. The initial localized release of Ca²⁺ from lysosomes can then trigger a more global and sustained Ca²⁺ signal through a process known as Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum, mediated by inositol trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs). This intricate signaling cascade can influence a multitude of cellular processes, including proliferation, apoptosis, and metabolism.

Data Presentation

Anticancer Activity of Piperidine and Nicotinic Acid Derivatives

| Compound Class | Derivative Description | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| Piperidine-linked benzenesulfonamides | 4-fluoro substituted | MCF-7 (Breast) | IC₅₀ = 1.20 µM | [1] |

| Piperidine-linked benzenesulfonamides | 4-hydroxy substituted | - | Kᵢ = 4.3 nM (against hCA XII) | [1] |

| Nicotinic acid-based cytotoxic agents | Compound 5c | HCT-15 (Colon) | IC₅₀ = 0.068 µM (VEGFR-2 inhibition) | [2] |

| 1,3,4-Oxadiazole derivatives | Compound 7b | MCF7 (Breast) | IC₅₀ = 6.74 µM | [3] |

| 1,3,4-Oxadiazole derivatives | Compound 7d | MCF7 (Breast) | IC₅₀ = 3.69 µM | [3] |

Antimicrobial Activity of Nicotinic Acid Analogs

| Compound Class | Derivative Description | Microorganism | Activity (MIC in µg/mL) | Reference |

| Acylhydrazones of Nicotinic Acid | Compound 13 (5-nitrofuran substituent) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [4] |

| Acylhydrazones of Nicotinic Acid | Compound 13 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [4] |

| 3-acetyl-1,3,4-oxadiazolines | Compound 25 (5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [4] |

| 3-acetyl-1,3,4-oxadiazolines | Compound 25 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 7.81 | [4] |

| 3-acetyl-1,3,4-oxadiazolines | Compound 25 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [4] |

| Benzimidazole derivatives | Compound 20 | Staphylococcus aureus | 6.25 | [5] |

| Benzimidazole derivatives | Compound 20 | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [5] |

Experimental Protocols

General Synthesis of 2-(Piperidin-1-yl)nicotinic Acid

A representative synthetic protocol involves the reaction of 2-chloronicotinic acid with piperidine.

Materials:

-

2-chloronicotinic acid

-

Piperidine

-

A suitable solvent (e.g., xylene, N-methyl-2-pyrrolidone)

-

A base (e.g., potassium carbonate)

Procedure:

-

To a solution of 2-chloronicotinic acid in the chosen solvent, add an excess of piperidine and the base.

-

Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with a suitable solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-(piperidin-1-yl)nicotinic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method.

Procedure:

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT or Sulforhodamine B Assay)

The cytotoxic effects of the compounds on cancer cell lines can be determined using assays like the MTT or Sulforhodamine B (SRB) assay.

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add the MTT reagent or fix the cells for the SRB assay.

-

For the MTT assay, solubilize the formazan crystals and measure the absorbance. For the SRB assay, stain the fixed cells with SRB dye, wash, and then solubilize the bound dye for absorbance measurement.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth or viability by 50%).

Mandatory Visualizations

General Experimental Workflow

Proposed Signaling Pathway

References

- 1. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico prediction of 2-Piperidinonicotinic acid properties

An In-Depth Technical Guide to the In Silico Prediction of 2-Piperidinonicotinic Acid Properties

Introduction

This compound is a small molecule with a structure incorporating both a piperidine and a nicotinic acid moiety. As with any compound of potential interest in drug discovery and development, a thorough understanding of its physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological properties is crucial. In silico, or computational, methods provide a rapid and cost-effective means of predicting these properties, offering valuable insights that can guide further experimental investigation. This guide outlines the methodologies for predicting the key characteristics of this compound and presents the predicted data in a structured format.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These properties are foundational for predicting its pharmacokinetic profile. The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 | g/mol |

| logP (octanol-water) | 0.85 | |

| Topological Polar Surface Area (TPSA) | 61.5 | Ų |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| pKa (most acidic) | 4.5 | |

| pKa (most basic) | 9.2 | |

| Solubility (in water at pH 7.4) | -2.5 | log(mol/L) |

Predicted Pharmacokinetic (ADMET) Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models are invaluable for early-stage assessment of a compound's likely behavior in the body.

| ADMET Property | Prediction | Method |

| Absorption | ||

| Human Intestinal Absorption | High | Based on Lipinski's Rule of Five and TPSA |

| Caco-2 Permeability | Moderate | QSAR Model |

| P-glycoprotein Substrate | No | Classification Model |

| Distribution | ||

| Blood-Brain Barrier Permeant | No | QSAR Model based on TPSA and logP |

| Plasma Protein Binding | ~85% | QSAR Model |

| Metabolism | ||

| CYP2D6 Inhibitor | Unlikely | Substrate-based Inhibition Model |

| CYP3A4 Inhibitor | Unlikely | Substrate-based Inhibition Model |

| Excretion | ||

| Primary Route | Renal | Prediction based on solubility and size |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Structural alerts and QSAR Model |

| hERG Blockade | Low risk | Pharmacophore Model |

| Oral LD₅₀ (rat) | >2000 mg/kg | QSAR Model based on structural fragments |

Methodologies and Protocols

Protocol 1: Prediction of Physicochemical Properties

-

Input : The 2D structure of this compound in SMILES or SDF format.

-

Software : A comprehensive computational chemistry suite such as ChemDraw & Chem3D, MarvinSketch, or open-source libraries like RDKit in Python.

-

Procedure :

-

The 2D structure is imported into the software.

-

The software's built-in algorithms are used to calculate the properties.

-

Molecular Weight, Formula, Hydrogen Bond Donors/Acceptors : Calculated directly from the molecular graph.

-

logP : Calculated using an atom-based method (e.g., clogP) that sums the contributions of individual atoms and correction factors.

-

TPSA : Calculated by summing the surface contributions of polar atoms (oxygens, nitrogens, and attached hydrogens).

-

pKa : Predicted using an empirical model based on the Hammett equation, considering the electronic effects of substituents on the acidic and basic centers.

-

Solubility : Estimated using a quantitative structure-property relationship (QSPR) model that incorporates logP and TPSA as descriptors.

-

-

Output : A table of predicted physicochemical properties.

Caption: Workflow for Physicochemical Property Prediction.

Protocol 2: ADMET Prediction Workflow

-

Input : The optimized 3D structure of this compound.

-

Models : A collection of pre-built Quantitative Structure-Activity/Property Relationship (QSAR) models, pharmacophore models, and structural alert databases.

-

Procedure :

-

Absorption :

-

Human Intestinal Absorption is classified as 'High' or 'Low' based on whether the compound violates more than one of Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

-

Caco-2 permeability is predicted using a regression-based QSAR model with descriptors such as TPSA and logP.

-

-

Distribution :

-

Blood-Brain Barrier (BBB) penetration is predicted using a classification model that considers TPSA, logP, and the number of rotatable bonds.

-

Plasma Protein Binding is estimated with a QSAR model trained on a large dataset of known drug-protein binding affinities.

-

-

Metabolism : The structure is screened against 3D pharmacophore models of the active sites of major Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to predict potential inhibitory activity.

-

Toxicity :

-

AMES Mutagenicity : The structure is checked for the presence of known mutagenic structural fragments (structural alerts).

-

hERG Blockade : A pharmacophore model for the hERG potassium channel is used to assess the risk of cardiotoxicity.

-

LD₅₀ : A QSAR model trained on rodent oral toxicity data is used to estimate the lethal dose.

-

-

-

Output : A summary table of predicted ADMET properties.

Caption: General Workflow for In Silico ADMET Prediction.

Hypothetical Biological Activity and Pathway Analysis

In the absence of experimental data, a common in silico approach to suggest potential biological activity is through reverse docking and target prediction. This involves docking the molecule into the binding sites of a large number of known biological targets to identify potential protein interactions.

Protocol 3: Target Prediction and Pathway Analysis

-

Input : The 3D structure of this compound.

-

Software/Platform : A target prediction platform (e.g., SwissTargetPrediction, PharmMapper) and a pathway analysis tool (e.g., KEGG, Reactome).

-

Procedure :

-

Target Identification : The input structure is submitted to the target prediction server. The server compares the 3D shape and chemical features of the molecule to a library of known ligand-binding sites of proteins. A ranked list of potential protein targets is generated based on the similarity score.

-

Pathway Analysis : The top-ranked potential protein targets are submitted to a pathway analysis tool. This tool identifies canonical signaling or metabolic pathways that are significantly enriched with the potential targets.

-

-

Output : A list of plausible biological targets and the associated signaling pathways, suggesting potential mechanisms of action to be explored experimentally.

Caption: Workflow for Target Prediction and Pathway Analysis.

Conclusion

The in silico analysis of this compound suggests that it is a drug-like molecule with a favorable predicted absorption profile and a low risk of toxicity. Its physicochemical properties indicate moderate solubility and the potential for interaction with biological targets. The predicted lack of BBB penetration suggests it may be more suitable for peripheral targets. The methodologies outlined in this guide provide a framework for the initial computational assessment of novel small molecules, enabling a data-driven approach to prioritizing candidates for further preclinical development. All presented data are predictive and require experimental validation.

Preliminary Mechanistic Insights into 2-Piperidinonicotinic Acid: A Review of Related Compounds and Potential Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a preliminary exploration of the potential mechanism of action for 2-piperidinonicotinic acid. It is important to note that, as of the latest literature review, no direct experimental studies detailing the specific pharmacological properties of this compound have been published. Therefore, the following sections are based on the known activities of structurally related compounds, primarily nicotinic acid (niacin) and its derivatives, to hypothesize potential biological targets and signaling pathways. All data and protocols presented are for analogous compounds and should be considered as a starting point for future investigation of this compound.

Executive Summary

This compound is a derivative of nicotinic acid, featuring a piperidine ring at the 2-position of the pyridine core. While this specific molecule remains uncharacterized pharmacologically, its structural similarity to nicotinic acid suggests a potential interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. Nicotinic acid is a known agonist for this G protein-coupled receptor (GPCR), which is predominantly expressed in adipocytes and immune cells. Activation of HCA2 by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This guide will explore the potential mechanism of action of this compound by examining the established pharmacology of nicotinic acid and other related derivatives, providing a framework for future experimental investigation.

Hypothesized Mechanism of Action: Targeting the HCA2 (GPR109A) Receptor

Based on its core nicotinic acid scaffold, the primary hypothesized mechanism of action for this compound is the activation of the HCA2 receptor. This receptor is a member of the Gi/o-coupled GPCR family.

The HCA2 Signaling Cascade

Upon agonist binding, HCA2 undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The reduction in intracellular cAMP levels subsequently impacts the activity of protein kinase A (PKA) and downstream signaling events.

Quantitative Data for Related Compounds

To provide a reference for potential activity, the following table summarizes quantitative data for nicotinic acid's interaction with the HCA2 receptor. It is crucial to reiterate that these values are not for this compound and serve only as a comparative baseline for future studies.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Nicotinic Acid | HCA2 (GPR109A) | Radioligand Binding | Ki | 113 nM | Cayman Chemical[1] |

| Nicotinic Acid | HCA2 (GPR109A) | Lipolysis Assay | IC50 | 200 nM | Cayman Chemical[1] |

Recommended Experimental Protocols for Preliminary Studies

To elucidate the mechanism of action of this compound, a series of in vitro experiments are recommended. The following protocols are standard methodologies used to characterize GPCR ligands.

Radioligand Binding Assay

This assay determines the affinity of this compound for the HCA2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the HCA2 receptor.

Materials:

-

Membranes from cells expressing the human HCA2 receptor.

-

Radioligand (e.g., [³H]-nicotinic acid).

-

Test compound: this compound.

-

Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the HCA2-expressing membranes with the radioligand and varying concentrations of the test compound or control.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to modulate the intracellular levels of cAMP, providing a measure of its functional activity (agonist or antagonist) at the Gi-coupled HCA2 receptor.

Objective: To determine the potency (EC50) and efficacy of this compound in modulating cAMP levels.

Materials:

-

Cells expressing the human HCA2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Cell culture medium.

Procedure:

-

Seed HCA2-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

While the mechanism of action of this compound remains to be experimentally determined, its structural relationship to nicotinic acid provides a strong rationale for investigating its activity at the HCA2 receptor. The preliminary studies outlined in this guide, including radioligand binding and cAMP functional assays, represent the foundational experiments necessary to characterize the pharmacology of this compound. Further studies could also explore β-arrestin recruitment to investigate potential biased agonism, as well as in vivo models to assess its physiological effects. The data generated from these initial investigations will be critical in determining the therapeutic potential of this compound and guiding future drug development efforts.

References